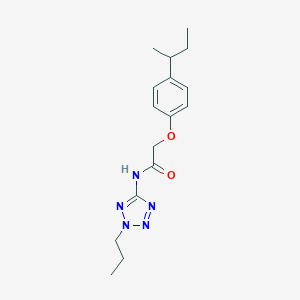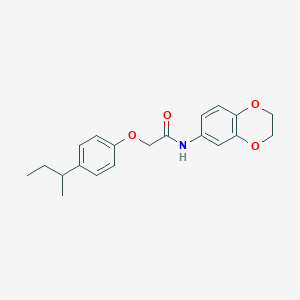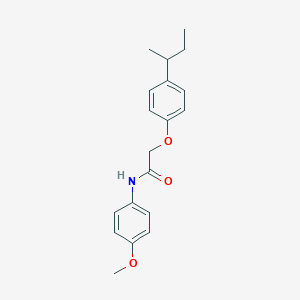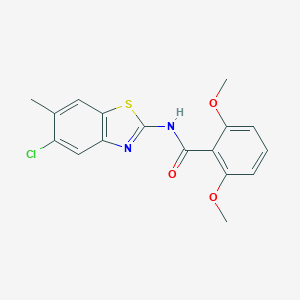
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is known to have a wide range of biological activities.
作用機序
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is a selective PPARγ agonist that binds to the ligand-binding domain of PPARγ. This binding activates PPARγ, which in turn regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has also been shown to regulate lipid metabolism and adipocyte differentiation. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in lab experiments is its selectivity for PPARγ. This allows researchers to investigate the role of PPARγ in different biological processes without the interference of other nuclear receptors. However, one of the limitations of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. One area of research is the investigation of the role of PPARγ in neurodegenerative diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of more potent and selective PPARγ agonists that can be used in clinical settings. Finally, the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
合成法
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-bromo-6-methyl-2-pyridinamine to give the desired product, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. The yield of this reaction is reported to be around 60%.
科学的研究の応用
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been used in various studies to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in different biological processes. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
特性
分子式 |
C14H12BrClN2O |
|---|---|
分子量 |
339.61 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(12(16)7-8)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
InChIキー |
TWJAWEPHGSCJJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)






![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)
